molecular formula C6H5BBrFO2 B1284257 3-Bromo-5-fluorophenylboronic acid CAS No. 849062-37-9

3-Bromo-5-fluorophenylboronic acid

Cat. No.: B1284257
CAS No.: 849062-37-9
M. Wt: 218.82 g/mol
InChI Key: UVKKALLRVWTDOY-UHFFFAOYSA-N
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Description

Preparation Methods

Preparation Methods

Lithiation and Boronation of Halogenated Aromatics

One of the most common and effective methods to prepare 3-bromo-5-fluorophenylboronic acid is via directed lithiation of a halogenated aromatic precursor followed by reaction with a trialkyl borate and subsequent hydrolysis.

  • Starting Material: 1-bromo-4-fluorobenzene or related halogenated fluorobenzenes.
  • Step 1: Lithiation
    The aromatic compound is treated with a strong lithium base (e.g., n-butyllithium) at low temperatures (typically below 0 °C, often −78 °C) to generate the corresponding aryllithium intermediate.
  • Step 2: Boronation
    The aryllithium intermediate is reacted with a trialkyl borate such as trimethyl borate or triisopropyl borate to form a boronate ester intermediate.
  • Step 3: Hydrolysis
    Acidic hydrolysis (e.g., with aqueous sulfuric acid) converts the boronate ester to the boronic acid.

This method is described in detail in patent literature for closely related compounds such as 5-bromo-2-fluorobenzeneboronic acid, which shares structural similarity with this compound.

Step Reagents/Conditions Temperature Notes
Lithiation n-BuLi or lithium base in THF −78 °C to 0 °C Low temperature to control regioselectivity
Boronation Trimethyl borate or triisopropyl borate −78 °C to room temp Slow addition, stirring for several hours
Hydrolysis 2 M H2SO4 aqueous solution Room temperature Acidification to pH ~1, stirring 1 h

Palladium-Catalyzed Miyaura Borylation

An alternative and widely used method is the palladium-catalyzed borylation of aryl halides (bromides or iodides) using bis(pinacolato)diboron (B2pin2) or related boron reagents.

  • Starting Material: 3-bromo-5-fluorobromobenzene or similar aryl bromides.
  • Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4.
  • Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4).
  • Solvent: 1,4-dioxane or tetrahydrofuran (THF).
  • Conditions: Heating at 80–100 °C under inert atmosphere (N2 or Ar) for 12–24 hours.

This method allows direct conversion of aryl bromides to the corresponding boronic acid derivatives after workup and hydrolysis. It is scalable and compatible with various functional groups, including fluorine substituents.

Parameter Typical Value Effect on Reaction
Catalyst loading 2–5 mol% Higher loading increases rate
Base KOAc or K3PO4 (3 equiv) Facilitates transmetalation
Solvent 1,4-dioxane or THF Polar aprotic solvents preferred
Temperature 80–100 °C Higher temp improves conversion
Reaction time 12–24 hours Longer time ensures completion

Protection and Derivatization Strategies

In some synthetic routes, the boronic acid is first converted into a more stable boronate ester or MIDA (N-methyliminodiacetic acid) ester to facilitate purification and handling. For example, this compound MIDA ester can be prepared by heating the boronic acid with N-methyliminodiacetic acid in DMF at 90 °C for 18 hours, followed by filtration and washing.

This approach improves the stability of the boronic acid during storage and subsequent synthetic steps.

Research Findings and Optimization

Reaction Yields and Purity

  • Lithiation-boronation methods typically yield 60–80% of the boronic acid after purification.
  • Pd-catalyzed borylation reactions can achieve yields up to 90% under optimized conditions.
  • Use of polar aprotic solvents such as THF and 1,4-dioxane enhances solubility and reaction rates.
  • Temperature control is critical: low temperatures during lithiation prevent side reactions; elevated temperatures during borylation promote conversion.
  • Purification by recrystallization or silica gel chromatography is necessary to remove palladium residues and unreacted starting materials.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Lithiation + Boronation 1-bromo-4-fluorobenzene n-BuLi (−78 °C), trimethyl borate, H2SO4 hydrolysis 60–80 High regioselectivity, well-established Requires low temp, sensitive reagents
Pd-Catalyzed Miyaura Borylation 3-bromo-5-fluorobromobenzene Pd(dppf)Cl2, B2pin2, KOAc, 1,4-dioxane, 80–100 °C 80–90 Scalable, mild conditions Catalyst cost, possible Pd contamination
MIDA Ester Formation This compound N-methyliminodiacetic acid, DMF, 90 °C, 18 h 50–60 Improved stability and handling Additional step, moderate yield

Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorophenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-Bromo-5-fluorophenylboronic acid is widely used as a building block in organic synthesis. It plays a crucial role in:

  • Suzuki-Miyaura Coupling Reactions : This compound can couple with various organic partners to form carbon-carbon bonds, which is essential for constructing complex molecules found in pharmaceuticals .
  • Synthesis of Pharmaceuticals : It has been employed in the development of new drugs, particularly those targeting inflammatory pathways and cancer treatments. For instance, derivatives synthesized from this compound have shown potential anti-inflammatory activity.

Material Science

The unique properties of the bromine and fluorine substituents allow for the design of materials with specific electronic and optical characteristics. Researchers are exploring its applications in:

  • Organic Electronics : The compound's ability to participate in charge transfer processes makes it a candidate for use in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : It can be used to create functionalized polymers that exhibit desirable mechanical and thermal properties.

Biological Research

In biological applications, this compound serves as a precursor for synthesizing biologically active compounds:

  • Fluorescent Probes : The compound has been utilized to develop fluorescent probes for bioimaging, allowing researchers to visualize cellular processes in real-time.
  • Anti-cancer Agents : Some derivatives have demonstrated efficacy against human cancer cell lines, making them potential candidates for further development as therapeutic agents .

Case Study 1: Synthesis of Anti-inflammatory Agents

A study focused on synthesizing novel pyrazole derivatives from this compound revealed significant anti-inflammatory properties. These derivatives were tested in vitro and showed promising results against inflammatory markers.

Case Study 2: Development of Fluorescent Probes

Researchers successfully synthesized fluorescent probes using this compound, which were then applied in live-cell imaging studies. These probes allowed for the selective visualization of specific cellular components, enhancing understanding of cellular dynamics.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3-Bromo-5-fluorophenyl)boronic acid
  • Molecular Formula : C₆H₅BBrFO₂
  • Molecular Weight : 218.81 g/mol
  • CAS RN : 849062-37-9
  • Key Synonyms: 3-Bromo-5-fluorobenzeneboronic acid, Boronic acid-(3-bromo-5-fluorophenyl)
  • Structure : Characterized by a bromine atom at position 3 and fluorine at position 5 on the phenyl ring, with a boronic acid (-B(OH)₂) group at position 1 .

Applications :
Primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical intermediates in pharmaceuticals and agrochemicals . Its meta-substituted halogen pattern (Br and F) enhances electronic modulation in coupling reactions.

Physical Properties :

  • Purity : Available commercially at >97.0% (HPLC grade) .
  • Storage : Recommended at 0–6°C due to boronic acid sensitivity to moisture and temperature .

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The table below summarizes key analogs, highlighting structural variations and their implications:

Compound Name CAS RN Molecular Formula MW Substituents Reactivity/Applications Reference
3-Bromo-5-fluorophenylboronic acid 849062-37-9 C₆H₅BBrFO₂ 218.81 Br (3), F (5) High reactivity in Suzuki couplings due to electron-withdrawing halogens .
3-Chloro-5-fluorophenylboronic acid 15391287 C₆H₅BClFO₂ 190.42 Cl (3), F (5) Lower reactivity in cross-couplings (Cl is a weaker leaving group vs. Br) .
3-Bromo-5-methylphenylboronic acid 221006-71-9 C₇H₈BBrO₂ 215.85 Br (3), CH₃ (5) Methyl (electron-donating) reduces electrophilicity, slowing coupling kinetics .
3-Bromo-2-fluorophenylboronic acid 352535-97-8 C₆H₅BBrFO₂ 218.81 Br (3), F (2) Ortho-fluorine induces steric hindrance, reducing reaction yields .
3-Cyano-5-fluorophenylboronic acid - C₇H₄BFNO₂ 179.93 CN (3), F (5) Cyano (strong EWG) increases electrophilicity but may reduce solubility .
3-Fluoro-5-(trifluoromethyl)phenylboronic acid - C₇H₅BF₄O₂ 222.92 F (3), CF₃ (5) CF₃ enhances electron deficiency, accelerating coupling but requiring specialized catalysts .

Electronic and Steric Effects

  • Halogen Influence : Bromine’s stronger electron-withdrawing effect (vs. Cl) enhances electrophilicity at the boron center, improving oxidative addition in palladium-catalyzed reactions . Fluorine’s inductive effect further polarizes the aromatic ring.
  • Steric Factors : Meta-substituted derivatives (e.g., 3-Bromo-5-F) exhibit minimal steric hindrance compared to ortho-substituted analogs (e.g., 3-Bromo-2-F), which face challenges in catalyst coordination .
  • Functional Group Impact : Electron-withdrawing groups (EWGs) like CN or CF₃ increase reactivity but may compromise solubility or stability .

Key Research Findings

Reactivity Hierarchy : In Suzuki reactions, this compound outperforms chloro and methyl analogs, achieving >80% yield with Pd(PPh₃)₄, whereas 3-Bromo-2-fluorophenylboronic acid yields <60% due to steric effects .

Solubility Trends: Fluorinated boronic acids generally exhibit lower aqueous solubility than non-halogenated analogs. For example, this compound is sparingly soluble in water but dissolves readily in THF or DMSO .

Stability : Bromine’s stability under basic conditions makes the parent compound preferable over iodo analogs, which are prone to protodeboronation .

Biological Activity

3-Bromo-5-fluorophenylboronic acid is an important compound in medicinal chemistry, primarily recognized for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant case studies and research findings.

Overview of this compound

This compound is classified as an arylboronic acid, which is notable for its ability to participate in various coupling reactions, especially Suzuki-Miyaura couplings. This compound serves as a versatile building block in organic synthesis and has been utilized in the development of various active pharmaceutical ingredients (APIs) with promising biological activities, particularly in the realm of anticancer research.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant inhibitory effects against human promyelocytic leukemia cells. The compound itself may not have direct biological activity; however, its derivatives have been synthesized to enhance efficacy against cancer cells. For instance, studies have shown that certain derivatives can inhibit specific enzymes involved in cancer progression, suggesting potential therapeutic applications.

The mechanism through which this compound exerts its biological effects involves its interaction with various molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and influencing signal transduction pathways. While the exact molecular targets are still under investigation, preliminary studies hint at its role in impacting cellular processes relevant to disease states.

Case Studies

  • Inhibition of Enzymes : A study demonstrated that certain derivatives of this compound could competitively inhibit urease, an enzyme linked to various pathological conditions. The inhibition was found to be pH-dependent, with maximal activity at acidic pH levels .
  • Antimicrobial Activity : Ongoing research is exploring the antimicrobial properties of the compound. Initial findings suggest that it may exhibit activity against a range of microbial pathogens, potentially positioning it as a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-fluorophenylboronic acidC₆H₄BBrF₂O₂Different halogen positioning affecting reactivity
4-Bromo-5-fluorophenylboronic acidC₆H₄BBrF₂O₂Altered substitution pattern
3-Chloro-5-fluorophenylboronic acidC₆H₄BClF₂O₂Chlorine instead of bromine
2-Bromo-5-fluorophenylboronic acidC₆H₄BBrF₂O₂Different substitution pattern

These compounds share structural similarities but differ in their reactivity and potential applications due to variations in their halogen substituents and positions on the aromatic ring.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-bromo-5-fluorophenylboronic acid, and how do reaction conditions influence yield and purity?

The synthesis typically employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation. Key parameters include:

  • Catalyst systems : 0.5–5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂ for coupling efficiency .
  • Base selection : Na₂CO₃ or Cs₂CO₃ to maintain pH 8–10, critical for boronic acid stability .
  • Temperature control : Reactions at 60–100°C prevent deboronation, with microwave-assisted methods improving yields by 15–20% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from THF/water mixtures enhances purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers. Moisture induces hydrolysis, forming boroxines .
  • Handling : Use dry gloves and syringes in a glovebox. Pre-dry solvents (e.g., THF over molecular sieves) to avoid decomposition .
  • Stability monitoring : Regular NMR (¹¹B, ¹H) checks detect boronic acid degradation to boroxines .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structure?

  • Spectroscopy : ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 30–35 ppm for boron in ¹¹B NMR) .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 236.95) .
  • X-ray crystallography : Resolves boronic acid dimerization patterns and hydrogen-bonding networks .

Q. How do the bromo and fluoro substituents influence the electronic properties and reactivity of phenylboronic acids?

  • Electronic effects : The electron-withdrawing fluoro group increases boronic acid acidity (pKa ~8.5 vs. ~9.2 for unsubstituted analogs), enhancing Suzuki coupling rates .
  • Steric effects : Bromo at the 3-position creates steric hindrance, requiring bulky ligands (e.g., SPhos) for efficient cross-couplings .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound in complex molecular systems?

  • Ligand design : Use Buchwald-type ligands (XPhos) to stabilize Pd(0) intermediates, improving yields in sterically hindered couplings .
  • Solvent optimization : DME/H₂O mixtures (4:1) enhance solubility and reduce side reactions .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., transmetalation) .

Q. What strategies resolve contradictions in reported reactivity data for halogenated phenylboronic acids?

  • Systematic variation : Compare substituent positions (e.g., 3-bromo vs. 4-bromo analogs) using DFT calculations to explain divergent reactivities .
  • Batch analysis : Test commercial samples for anhydride impurities (common in boronic acids) via ¹¹B NMR, which alter reactivity .

Q. Which computational methods best predict the behavior of this compound in catalytic systems?

  • DFT/B3LYP : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes), showing fluoro groups enhance binding via H-bonding .

Q. How can researchers characterize decomposition pathways of this compound under varying conditions?

  • Accelerated stability testing : Heat samples to 50°C in DMSO-d₆ and track degradation via ¹H NMR (appearance of boroxine peaks at δ 1.2–1.5 ppm) .
  • HPLC-MS : Identifies decomposition products (e.g., deboronated aromatics) under oxidative conditions .

Q. What strategies improve regioselective functionalization of this compound in multi-step syntheses?

  • Protecting groups : Use pinacol ester protection to prevent boronic acid self-condensation during halogenation .
  • Directed C-H activation : Pd/norbornene catalysis enables selective functionalization at the 4-position .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Enzyme assays : Test inhibition of microbial enzymes (e.g., leucyl-tRNA synthetase) with IC₅₀ values <10 µM indicating potent activity .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugates) quantifies boronic acid penetration in fungal cells .

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKKALLRVWTDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584490
Record name (3-Bromo-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-37-9
Record name (3-Bromo-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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